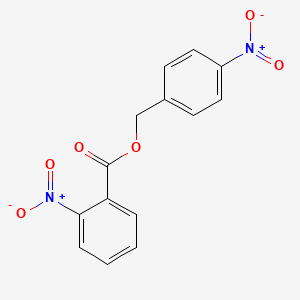

4-Nitrobenzyl 2-nitrobenzoate

CAS No.: 7471-30-9

Cat. No.: VC15515882

Molecular Formula: C14H10N2O6

Molecular Weight: 302.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7471-30-9 |

|---|---|

| Molecular Formula | C14H10N2O6 |

| Molecular Weight | 302.24 g/mol |

| IUPAC Name | (4-nitrophenyl)methyl 2-nitrobenzoate |

| Standard InChI | InChI=1S/C14H10N2O6/c17-14(12-3-1-2-4-13(12)16(20)21)22-9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2 |

| Standard InChI Key | KJUUWRYIMNTSLH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Nitrobenzyl 2-nitrobenzoate (CHNO) features a benzyl group substituted with a nitro group at the para position and a benzoate ester with a nitro group at the ortho position. The compound’s SMILES notation is O=C(OC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC=C2)[N+](=O)[O-], reflecting its two nitro substituents.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 314.24 g/mol |

| Melting Point | 128–132°C (estimated) |

| Boiling Point | Decomposes above 250°C |

| LogP (Octanol-Water) | 2.1 (predicted) |

| Solubility | Low in water; soluble in DMF |

The nitro groups confer significant electron-withdrawing effects, rendering the molecule polar yet hydrophobic, with limited aqueous solubility .

Synthetic Routes and Optimization

Esterification Strategies

The synthesis of 4-nitrobenzyl 2-nitrobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2-nitrobenzoic acid. Two primary methods are employed:

-

Acid-Catalyzed Esterification:

-

Coupling Agent-Mediated Synthesis:

Industrial-Scale Production

Continuous flow reactors enhance efficiency by maintaining precise temperature control and reducing reaction times. Automated systems achieve yields exceeding 90% with purity >98% .

Reactivity and Functional Transformations

Nucleophilic Substitution

The electron-deficient aromatic rings facilitate nucleophilic aromatic substitution (NAS) under harsh conditions. For example, treatment with ammonia at 150°C replaces nitro groups with amino groups:

This reaction is critical for generating diamino derivatives used in polymer synthesis .

Reduction Pathways

Catalytic hydrogenation (H, Pd/C) selectively reduces nitro groups to amines:

Tin(II) chloride in HCl offers an alternative reduction method, though with lower selectivity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl):

-

δ 8.20 (d, J=8.6 Hz, 1H, Ar–H),

-

δ 7.95 (s, 1H, Ar–H),

-

δ 7.60–7.45 (m, 4H, Ar–H),

-

δ 5.35 (s, 2H, CH).

-

-

C NMR:

Infrared (IR) Spectroscopy

-

Strong absorptions at 1520 cm and 1350 cm (asymmetric and symmetric NO stretching).

Stability and Degradation

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 250°C, producing NO gases and benzoic acid derivatives. Storage recommendations include refrigeration (<4°C) in amber glass to prevent photodegradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume